Cas no 385398-64-1 ((2-Pyridyl)dithiobimane)

(2-Pyridyl)dithiobimane is a bifunctional fluorescent labeling reagent primarily used for thiol-specific modifications in biochemical and bioconjugation applications. Its key advantages include high reactivity with thiol groups, enabling efficient derivatization of cysteine residues in proteins or peptides. The resulting fluorescent adducts exhibit strong emission properties, making it valuable for detection and quantification in analytical techniques such as HPLC or fluorescence microscopy. The pyridyl moiety enhances stability and solubility in aqueous environments, while the dithiobimane group ensures selective and rapid conjugation. This reagent is particularly useful in studies involving redox-sensitive thiols or protein dynamics, offering reliable performance in complex biological matrices.
(2-Pyridyl)dithiobimane structure
(2-Pyridyl)dithiobimane structure
Product Name:(2-Pyridyl)dithiobimane
CAS No:385398-64-1
MF:C15H15N3O2S2
MW:333.428500413895
CID:923633
PubChem ID:29986742
Update Time:2025-06-07

(2-Pyridyl)dithiobimane Chemical and Physical Properties

Names and Identifiers

    • (2-Pyridyl)dithiobimane
    • (2-Pyridyl)dithiobim
    • 1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione
    • (2-Pyridyl)dithiobimane, for fluorescence
    • 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
    • 2,3,6-Trimethyl-5-[(2-pyridinyldithio)methyl]-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
    • 2,3,6-Trimethyl-5-((pyridin-2-yldisulfaneyl)methyl)-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
    • 385398-64-1
    • DTXSID30652672
    • Inchi: 1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3
    • InChI Key: RPMPZGOELHEYGP-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C(N2C(C(C)=C(C)N21)=O)=O)SC1C=CC=CN=1

Computed Properties

  • Exact Mass: 333.06100
  • Monoisotopic Mass: 333.06056908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Melting Point: 141-143°C
  • Stability/Shelf Life: Light Sensitive
  • PSA: 106.45000
  • LogP: 2.45770

(2-Pyridyl)dithiobimane Pricemore >>

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